Elevated Lipophilicity (XLogP3 = 4.3) Compared to Non‑Fluorinated 2‑Bromobenzothiazole
The target compound exhibits an XLogP3 value of 4.3, whereas the unfluorinated analog 2‑bromobenzothiazole (CAS 2516‑40‑7) has an XLogP3 of 3.3 [1][2]. This +1.0 log unit difference, attributable to the 6‑CF₃ group, predicts a 10‑fold increase in partition coefficient, which is directly relevant for optimizing blood‑brain barrier penetration and cellular uptake in CNS and oncology drug discovery programs [1].
| Evidence Dimension | Calculated octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | 2‑Bromobenzothiazole (CAS 2516‑40‑7): XLogP3 = 3.3 |
| Quantified Difference | ΔXLogP3 = +1.0 |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem release 2025.04.14) [1][2] |
Why This Matters
Procurement teams should select this compound over 2‑bromobenzothiazole when a higher logP is required for membrane permeability, reducing the need for additional synthetic steps to install a lipophilic group.
- [1] PubChem. (2026). 2-Bromo-6-(trifluoromethyl)-1,3-benzothiazole (CID 24728953). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 2-Bromo-1,3-benzothiazole (CID 612040). National Center for Biotechnology Information. View Source
